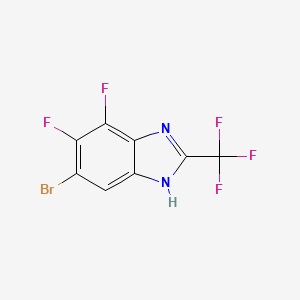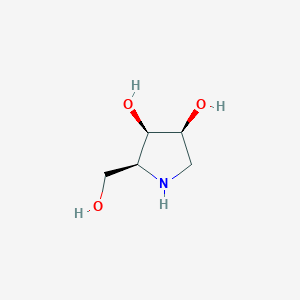
(2S,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, featuring multiple hydroxyl groups and a pyrrolidine ring, makes it an interesting subject for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. Common synthetic routes may include:
Aldol Reactions: Using chiral aldehydes and ketones to form the pyrrolidine ring.
Hydroxylation Reactions: Introducing hydroxyl groups at specific positions on the ring.
Industrial Production Methods
Industrial production methods may involve:
Enzymatic Synthesis: Using enzymes to catalyze the formation of the compound with high stereoselectivity.
Chemical Synthesis: Employing large-scale chemical reactions with optimized conditions to produce the compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halides or sulfonates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution may introduce new functional groups like halides or ethers.
Applications De Recherche Scientifique
(2S,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol has various scientific research applications, including:
Chemistry: As a chiral building block for the synthesis of more complex molecules.
Biology: Studying its interactions with enzymes and other biomolecules.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the synthesis of polymers, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of (2S,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cellular receptors to modulate biological responses.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol: can be compared with other chiral pyrrolidine derivatives, such as:
Uniqueness
- Stereochemistry : The specific stereochemistry of this compound may confer unique properties in terms of reactivity and biological activity.
- Functional Groups : The presence of multiple hydroxyl groups and a pyrrolidine ring makes it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C5H11NO3 |
|---|---|
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
(2S,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C5H11NO3/c7-2-3-5(9)4(8)1-6-3/h3-9H,1-2H2/t3-,4-,5+/m0/s1 |
Clé InChI |
OQEBIHBLFRADNM-VAYJURFESA-N |
SMILES isomérique |
C1[C@@H]([C@@H]([C@@H](N1)CO)O)O |
SMILES canonique |
C1C(C(C(N1)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-{[2-acetyl-5-(tert-butyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B12842774.png)

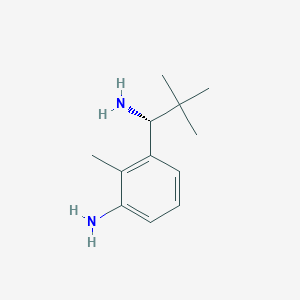
![1-[(2S)-But-3-en-2-yl]-4-(trifluoromethyl)benzene](/img/structure/B12842787.png)

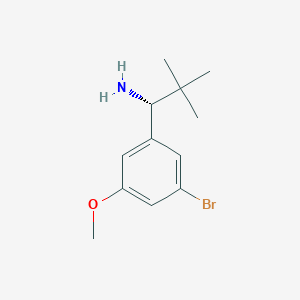

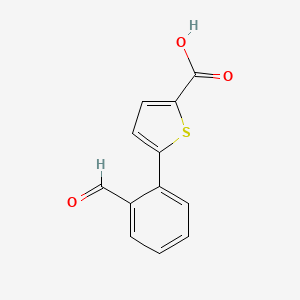

![2-Chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12842817.png)
![4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12842830.png)
![1H-Benzo[d]imidazo[1,2-a]imidazol-2(3H)-one](/img/structure/B12842833.png)
